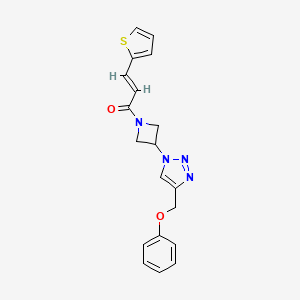
(E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis and Antimicrobial Screening : The compound (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its derivatives have been synthesized and evaluated for antimicrobial activity. A study showed that some of the synthesized compounds exhibited significant antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).
Microwave Assisted Synthesis and Antimicrobial Activity : Another research focused on the microwave-assisted synthesis of similar compounds and their in vitro antimicrobial activity. This approach highlights the potential of these compounds in the development of new antimicrobial agents (Pujari et al., 2018).
Antifungal and Antibacterial Properties
Synthesis and Evaluation of Antifungal Activities : Studies have also been conducted on the synthesis of derivatives from the given compound, focusing on their antifungal and antibacterial properties. These derivatives have shown promising results against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Antimicrobial Evaluation of Novel Derivatives : Research on novel derivatives incorporating the triazole ring system has demonstrated significant antimicrobial activity. These findings indicate the compound's usefulness in creating new antimicrobial agents (Ashok & Padmavati, 2016).
Pharmaceutical Applications
Antimicrobial Activity of Chalcone Derivatives : Chalcone derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. These compounds have shown considerable activity against various microbial strains, indicating their potential use in pharmaceutical applications (Subhashini et al., 2016).
Antibacterial and Antifungal Properties of Novel Compounds : Further research into novel compounds containing this molecular structure has revealed their potential as effective antibacterial and antifungal agents. This research contributes to the development of new therapeutic agents for treating infections (Ünver et al., 2010).
Eigenschaften
IUPAC Name |
(E)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-19(9-8-18-7-4-10-26-18)22-12-16(13-22)23-11-15(20-21-23)14-25-17-5-2-1-3-6-17/h1-11,16H,12-14H2/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIZBXYEFLLFC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
![Methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)
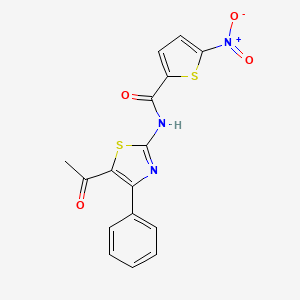
![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)
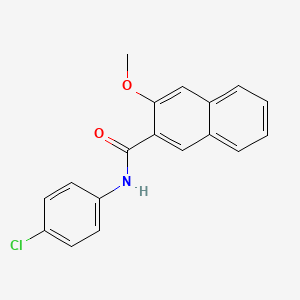
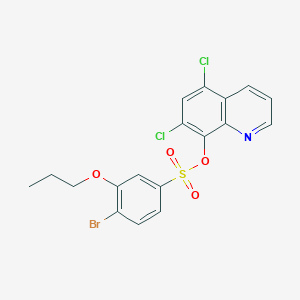
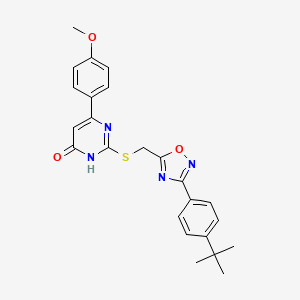

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
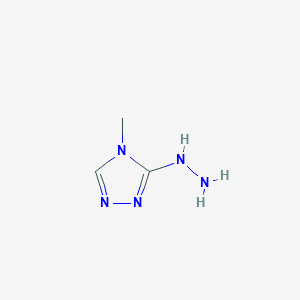
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)